molecular formula C18H22ClNO4S B15123771 N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B15123771
M. Wt: 383.9 g/mol
InChI Key: GNPRNLNIWHVLAW-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is a chemical compound offered for research purposes. As a benzenesulfonamide derivative, it belongs to a class of compounds known for their diverse pharmacological profiles and are frequently investigated in medicinal chemistry and drug discovery. Sulfonamides are widely explored in scientific research for their potential as antibacterial, hypoglycemic, anti-inflammatory, and antitumor agents . The specific research applications and biological activity of this compound are not yet fully characterized in the available scientific literature. Researchers are encouraged to consult current scientific databases for the latest findings. This product is intended for laboratory research use only and is not classified or approved for use in humans or animals.

Properties

Molecular Formula

C18H22ClNO4S

Molecular Weight

383.9 g/mol

IUPAC Name

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H22ClNO4S/c1-4-5-10-24-15-8-6-14(7-9-15)20-25(21,22)18-12-16(19)13(2)11-17(18)23-3/h6-9,11-12,20H,4-5,10H2,1-3H3

InChI Key

GNPRNLNIWHVLAW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Key Substituents Core Structure Reference
N-(4-Butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide (Target) 4-butoxyphenyl, 5-Cl, 2-OCH₃, 4-CH₃ Benzenesulfonamide N/A
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)... 4-trifluoromethylphenyl-triazinyl, 4-benzylthio, 4-methylphenyl Benzamide-sulfonamide hybrid
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-... 4-fluorobenzylsulfanyl-triazolyl, allyl, 4-chlorophenyl Triazole-sulfonamide hybrid
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 4-sulfamoylphenethyl, 5-Cl, 2-OCH₃ Benzamide-sulfonamide hybrid

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points ranging from 237–279°C, influenced by substituents (e.g., trifluoromethyl groups elevate melting points due to enhanced crystallinity). The target compound’s butoxyphenyl group may reduce melting points compared to shorter-chain analogs, improving solubility in organic solvents .

Biological Activity

N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and possible applications, supported by relevant research findings and comparative analyses with structurally similar compounds.

Molecular Characteristics

  • Molecular Formula : C18H22ClNO4S
  • Molecular Weight : 383.9 g/mol
  • Functional Groups : Sulfonamide, chloro, methoxy, and butoxy groups.

The presence of these functional groups contributes to the compound's unique biological properties, particularly its lipophilicity, which may enhance its membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit antimicrobial activity. This compound is hypothesized to possess similar properties based on structural analogies. Compounds with related structures have shown the ability to inhibit bacterial growth by interfering with folate synthesis pathways, a common mechanism of action for sulfonamides.

Enzyme Interaction

This compound may interact with various enzymes involved in metabolic pathways. For instance, it is suggested that it could activate phospholipase C, influencing signaling pathways relevant to cell proliferation and apoptosis. Such interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(4-cyanophenyl)-2-[1-propyl-2-benzimidazolyl]thio]propanamideContains a cyanophenyl groupDifferent biological activity due to the cyanide group
N-(2-methoxyphenyl)-3,4-dimethylbenzenesulfonamideMethyl groups on the aromatic ringDifferences in lipophilicity and reactivity
N-(4-methylphenyl)-5-chloro-2-methoxybenzenesulfonamideLacks butoxy substituentMay exhibit different solubility and bioavailability

Compared to these compounds, the butoxy substituent in this compound enhances its lipophilicity, which could improve its bioavailability and efficacy.

Synthesis and Evaluation of Biological Activity

In a study focusing on thiosemicarbazone derivatives, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies revealed that modifications in the substituents significantly influenced their biological activities, suggesting that further exploration of this compound could yield promising results in anticancer therapies .

In Vivo Studies

Preliminary in vivo studies on similar sulfonamide compounds have shown promising results in terms of tolerability and efficacy against tumors. For example, certain thiosemicarbazone analogues demonstrated low cytotoxicity towards normal cells while effectively inhibiting cancer cell invasion. These findings highlight the potential of this compound as a candidate for further therapeutic development .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide be optimized for reproducibility in academic settings?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding amine intermediate. Key steps include:

  • Reagent Selection : Use 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 4-butoxyaniline under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Yield Optimization : Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products like disulfonylation .

Q. What spectroscopic techniques are most reliable for characterizing this sulfonamide?

  • Methodological Answer :

  • NMR : Confirm structure using 1^1H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and 13^{13}C NMR (sulfonamide carbonyl at ~170 ppm) .
  • IR : Identify sulfonamide S=O stretches at 1150–1350 cm1^{-1} and N–H bend at ~1550 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ with <2 ppm error .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen against cancer cell lines (e.g., A2780 ovarian, HCT-116 colon) using MTT assays. IC50_{50} values <10 μM suggest therapeutic potential .
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this sulfonamide?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXTL for refinement; validate with R-factor (<5%) and residual electron density maps .
  • Discrepancy Analysis : Compare torsion angles (e.g., C–S–N–C dihedral) with similar sulfonamides in the Cambridge Structural Database (CSD) to identify steric strain or packing effects .

Q. What strategies address conflicting biological activity data in different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) to confirm IC50_{50} trends.
  • Mechanistic Profiling : Use flow cytometry (cell cycle: G2/M arrest) and Annexin V/PI staining (apoptosis) to differentiate cytostatic vs. cytotoxic effects .
  • Target Identification : Perform kinase inhibition panels or thermal shift assays to identify binding partners (e.g., tubulin or topoisomerase II) .

Q. How can computational modeling guide SAR studies for sulfonamide derivatives?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with hypothetical targets (e.g., carbonic anhydrase IX). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Q. What advanced analytical methods resolve impurities in scaled-up synthesis?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect trace byproducts (e.g., des-chloro or hydrolyzed analogs) .
  • NMR DOSY : Differentiate oligomers or aggregates via diffusion coefficients .

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